molecular formula C11H10F2O3 B1590632 Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate CAS No. 887267-53-0

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Cat. No. B1590632
CAS RN: 887267-53-0
M. Wt: 228.19 g/mol
InChI Key: FLBIFWLBLQKDAE-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C11H10F2O3 and a molecular weight of 228.192 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate can be represented by the SMILES string NC(CC(OCC)=O)C1=CC(F)=CC=C1F . The InChI key for this compound is SMUTVZQENNXIKA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a solid compound . The compound is thermally stable up to about 300°C . The optical parameters and absorption coefficient were calculated using diffused reflectance (DR) measurements in a wide range of wavelengths (200 to 1600 nm). Two optical bandgap values (2.35 and 2.25 eV) were obtained in the applied range of photon energy using Kubelka–Munk theory (KMT) .

Scientific Research Applications

  • Polymorphism Study : Vogt, Williams, Johnson, and Copley (2013) conducted a study on a closely related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. They characterized two polymorphic forms of this compound using spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization of such compounds and their potential pharmaceutical applications (Vogt et al., 2013).

  • Catalytic Activity in Nanotechnology : Sivakumar and Phani (2011) described the use of Poly(3,4-ethylenedioxythiophene) in nanotechnology, which can immobilize both metal particle catalysts and reagents for catalytic reactions. Although not directly related to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, this study demonstrates the broader context of organic compounds in facilitating catalytic processes (Sivakumar & Phani, 2011).

  • Battery Technology Application : Huang et al. (2016) researched Ethyl 3,3,3-trifluoropropanoate, a compound structurally similar to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, demonstrating its use as an additive to enhance the performance of lithium-ion batteries at elevated temperatures. This finding is relevant for the development of advanced materials for energy storage (Huang et al., 2016).

  • Bioanalytical Method Development : Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor that is structurally similar to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This study showcases the compound's potential in pharmaceutical research and development (Nemani et al., 2018).

  • Organic Electronic Applications : Xia and Ouyang (2012) discussed the use of Poly(3,4-ethylene dioxythiophene), a polymer that can be treated with compounds like Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, to enhance conductivity in organic electronics. This research is relevant to the development of transparent electrodes for optoelectronic devices (Xia & Ouyang, 2012).

Future Directions

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is used for proteomics research . As with all research chemicals, future directions will likely involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBIFWLBLQKDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543551
Record name Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

CAS RN

887267-53-0
Record name Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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